molecular formula C5H12ClNO2S B3340322 Butyl(methyl)sulfamoyl chloride CAS No. 41483-74-3

Butyl(methyl)sulfamoyl chloride

Cat. No. B3340322
CAS RN: 41483-74-3
M. Wt: 185.67 g/mol
InChI Key: RSZHWOKYCOLDNK-UHFFFAOYSA-N
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Description

Butyl(methyl)sulfamoyl chloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It belongs to the class of sulfamoyl chlorides and is used in proteomics research .

Scientific Research Applications

Proteomics Research

Butyl(methyl)sulfamoyl chloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the preparation of samples or in the development of new techniques within this field.

Synthesis of Unsymmetrical N-arylsulfamides

Butyl(methyl)sulfamoyl chloride could potentially be used in the synthesis of unsymmetrical N-arylsulfamides . This type of reaction typically involves sulfamoyl azides and arylboronic acids, and it’s facilitated in methanol at room temperature .

Development of New Chemicals

Given its unique structure, Butyl(methyl)sulfamoyl chloride could be used in the development of new chemicals . Researchers could use this compound as a starting point and modify it to create new compounds with potentially useful properties.

properties

IUPAC Name

N-butyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZHWOKYCOLDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297978
Record name N-Butyl-N-methylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(methyl)sulfamoyl chloride

CAS RN

41483-74-3
Record name N-Butyl-N-methylsulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41483-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-N-methylsulfamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-N-methylsulfamoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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